ADBZYGNATSWZRE-UHFFFAOYSA-M
ADBZYGNATSWZRE-UHFFFAOYSA-M
Brand Name:
Vulcanchem
CAS No.:
136794-32-6
VCID:
VC21186082
InChI:
InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1
SMILES:
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-]
Molecular Formula:
C27H35ClIN3O
Molecular Weight:
579.9 g/mol
ADBZYGNATSWZRE-UHFFFAOYSA-M
CAS No.: 136794-32-6
Cat. No.: VC21186082
Molecular Formula: C27H35ClIN3O
Molecular Weight: 579.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136794-32-6 |
|---|---|
| Molecular Formula | C27H35ClIN3O |
| Molecular Weight | 579.9 g/mol |
| IUPAC Name | 4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide |
| Standard InChI | InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | ADBZYGNATSWZRE-UHFFFAOYSA-M |
| SMILES | CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
| Canonical SMILES | CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator